molecular formula C19H29N3O3 B3836338 2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]acetamide

2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]acetamide

Cat. No.: B3836338
M. Wt: 347.5 g/mol
InChI Key: GANWFVPJBQNLDJ-DEDYPNTBSA-N
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Description

2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]acetamide is a complex organic compound that features a unique structure combining an azocane ring and a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]acetamide typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions:

    Condensation Reaction: The final step involves a condensation reaction between the azocane derivative and the substituted acetamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides, organometallic compounds, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azocan-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine
  • 2-(azocan-1-yl)-2-(2,4-dichlorophenyl)ethan-1-amine

Uniqueness

2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]acetamide is unique due to its specific structural features, such as the combination of the azocane ring and the substituted acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-15-17(24-2)10-9-16(19(15)25-3)13-20-21-18(23)14-22-11-7-5-4-6-8-12-22/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,21,23)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANWFVPJBQNLDJ-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C=NNC(=O)CN2CCCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1OC)/C=N/NC(=O)CN2CCCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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